1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione
Description
1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione (CAS: 1613373-40-2) is a halogenated derivative of the 5,5-dimethylimidazolidine-2,4-dione (DMH) core. Its structure features a brominated aromatic ring substituted at position 1 of the DMH scaffold, with additional methyl groups at positions 3 and 5 of the phenyl ring. This compound is part of a broader class of hydantoin derivatives, which are known for diverse applications in pharmaceuticals, agrochemicals, and industrial biocides .
Properties
IUPAC Name |
1-(4-bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-7-5-9(6-8(2)10(7)14)16-12(18)15-11(17)13(16,3)4/h5-6H,1-4H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMILLRGCTCXFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)N2C(=O)NC(=O)C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 4-bromo-3,5-dimethylphenyl isocyanate with 5,5-dimethylhydantoin. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The imidazolidine ring can be reduced to form imidazolidines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of 1-(4-substituted-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of imidazolidines.
Scientific Research Applications
1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the imidazolidine-2,4-dione moiety play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The 5,5-dimethylimidazolidine-2,4-dione core is common among analogs. Key structural variations include substituents at positions 1 and 3, which dictate pharmacological and physicochemical properties:
Key Observations :
- Halogenation : Bromine/chlorine substitution (e.g., BCDMH) correlates with biocidal activity due to oxidative halogen release . The target compound’s brominated phenyl group may act similarly but with enhanced steric hindrance.
- Aromatic vs. Aliphatic Substituents : Piperazine or sulfonyl groups (e.g., compounds in ) improve solubility or receptor binding, enabling hypotensive or hypoglycemic effects. The target compound’s bulky dimethylphenyl group may limit solubility but enhance membrane permeability.
Key Observations :
- Lower yields in piperazine-linked compounds (e.g., 37.5% in ) reflect challenges in multi-step syntheses. The target compound’s synthesis may face similar hurdles due to steric demands of the dimethylphenyl group.
Antimicrobial Activity
- BCDMH : Broad-spectrum biocide used in water treatment, releasing hypobromous and hypochlorous acids . The target compound’s bromine may confer analogous oxidative antimicrobial mechanisms.
- 3-(4-Chlorobenzyl)-DMH : Inhibits bacterial efflux pumps, reversing antibiotic resistance in S. epidermidis . The target compound’s bromine and methyl groups could enhance membrane interaction or enzyme inhibition.
Pharmacological Activity
- Piperazine-linked DMH derivatives : Exhibit hypotensive effects via α-adrenergic receptor modulation . The target compound lacks a basic piperazine moiety, likely excluding this activity.
- Sulfonyl-DMH derivatives: Stimulate insulin secretion (e.g., 100 µM of compound 3a in ). The target compound’s non-sulfonyl structure suggests divergent mechanisms.
Toxicity Profile
Biological Activity
1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione (CAS Number: 1613373-40-2) is a synthetic compound with potential biological activity. This article reviews its chemical properties, synthesis, and biological evaluations, focusing on its pharmacological effects and mechanisms of action.
1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione has a molecular formula of and a molecular weight of approximately 311.18 g/mol. The compound features a bromo-substituted aromatic ring and an imidazolidine dione structure, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1613373-40-2 |
| Molecular Formula | C13H15BrN2O2 |
| Molecular Weight | 311.18 g/mol |
| Purity | 95% |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate bromo-substituted phenolic compounds with imidazolidine derivatives under controlled conditions. The specific synthetic routes can vary, but they generally aim to optimize yield and purity while minimizing by-products.
Antioxidant Activity
Research indicates that compounds similar to 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant activity is often assessed using assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl) and ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens. For instance, derivatives of similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria in vitro. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Inhibition of Enzymatic Activity
The compound has been evaluated for its inhibitory effects on specific enzymes relevant to disease states. For example:
- Dihydroorotate Dehydrogenase (DHODH) : Compounds in the same class have been shown to inhibit DHODH effectively, which is crucial in pyrimidine biosynthesis and has implications in cancer therapy.
- Xanthine Oxidase : Similar derivatives have been tested for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition could be beneficial in treating conditions like gout.
Case Studies
Several studies have reported on the biological activities of related compounds:
-
Study on Antioxidant Properties :
- A comparative analysis revealed that certain derivatives exhibited IC50 values in the range of 20-50 µM against oxidative stress markers in cellular assays.
-
Antimicrobial Screening :
- A series of related compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) below 100 µg/mL.
-
Enzyme Inhibition :
- Inhibitory effects on DHODH were confirmed through enzyme kinetics studies, demonstrating competitive inhibition with Ki values ranging from 0.5 to 1.0 µM for structurally similar compounds.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione, and how can reaction intermediates be characterized?
The synthesis of imidazolidine-dione derivatives typically involves multi-step pathways. For example, a related compound, 1-(4-bromo-2-fluorophenyl)-imidazo[4,5-c]pyridin-2-one, was synthesized via nitration, chlorination, N-alkylation, and reduction steps, with intermediates characterized by NMR, IR, and X-ray crystallography . For the target compound, a similar approach could involve:
Nitration/Chlorination : Introduce functional groups to the aromatic ring.
N-Alkylation : Attach the imidazolidine-dione core.
Purification : Use column chromatography or recrystallization.
Key characterization tools include:
Q. How can researchers design initial biological activity screens for this compound?
Begin with in vitro assays targeting enzymes or receptors structurally related to imidazolidine-dione derivatives. For instance:
- Antimicrobial activity : Test against Gram-positive/negative bacteria using disk diffusion assays.
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
Reference similar compounds, such as 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride, which showed distinct biological profiles due to functional group modifications .
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield and purity of this compound?
A 2<sup>k</sup> factorial design (where k = variables like temperature, solvent ratio, and catalyst loading) minimizes experimental runs while identifying critical factors. For example:
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways and transition states, focusing on steric effects from the bromo-dimethylphenyl group .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate binding to targets (e.g., kinases or GPCRs). Compare results with structurally similar compounds like (R)-5'-Bromo-spiro[imidazolidine-indene]-dione, which showed unique binding modes due to spirocyclic geometry .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
Q. How should researchers resolve contradictions in spectroscopic or biological data?
Contradictions often arise from impurities or assay variability. Mitigation strategies include:
- Reproducibility checks : Repeat experiments under standardized conditions.
- Advanced analytics : Use LC-MS to confirm compound integrity or DSC to detect polymorphic forms.
- Statistical validation : Apply t-tests or Bland-Altman analysis to compare datasets .
Methodological Guidance
Q. What strategies enhance the solubility of this compound for in vivo studies?
For in vivo formulations :
- Co-solvents : Use DMSO:PEG 400 (10:90) for intravenous delivery.
- Lipid-based carriers : Encapsulate in liposomes to improve bioavailability.
- pH adjustment : Prepare buffered solutions (pH 7.4) for oral dosing.
Refer to protocols for structurally related compounds, such as BIRT-377, which required tailored solvent systems for stability .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Compare the target compound with analogs (see table below):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
